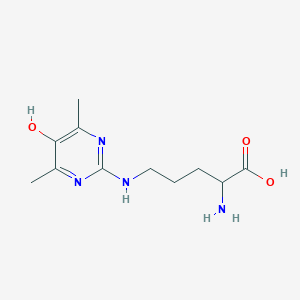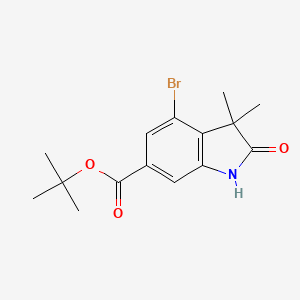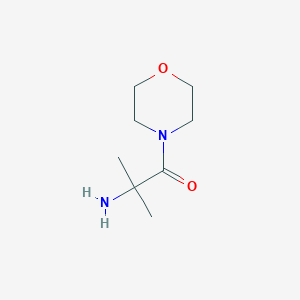
2-Amino-2-methyl-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is a chemical compound with the molecular formula C24H32N2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylamino group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride typically involves the reaction of morpholine with a suitable dimethylamino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride include:
- (1,1-Dimethyl-2-morpholin-4-ylethyl)amine
- (1-Methyl-3-morpholin-4-ylpropyl)amine
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
Uniqueness
What sets (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6,9H2,1-2H3 |
InChI Key |
SPPYGZLFIWWRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)
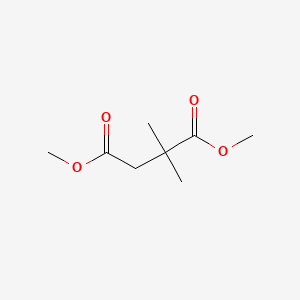

![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)

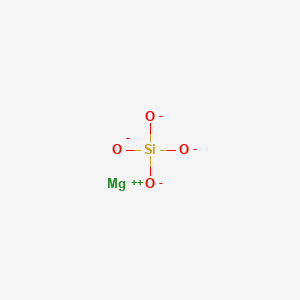

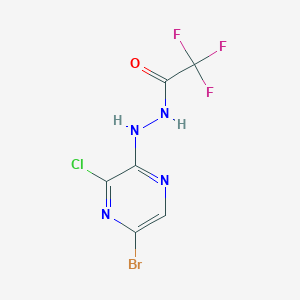
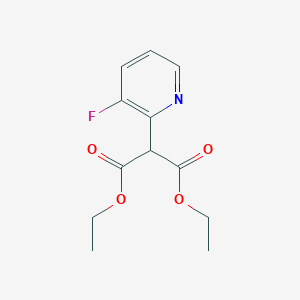
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
